molecular formula C19H22ClN3O6S2 B11418309 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

Cat. No.: B11418309
M. Wt: 488.0 g/mol
InChI Key: AAYYGKKBGVFCAO-UHFFFAOYSA-N
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Description

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Step 1: Formation of the pyrimidine ring through cyclization reactions.

    Step 2: Introduction of the chloro and ethanesulfonyl groups via substitution reactions.

    Step 3: Attachment of the thiolan and methoxyphenyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Scaling up the reactions: to industrial volumes.

    Optimizing reaction temperatures, pressures, and solvents: .

    Purification techniques: such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological assays: The compound may be tested for its biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug development: Potential use as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

Industry

    Specialty chemicals: Use in the production of specialty chemicals with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: and modulating their activity.

    Interfering with cellular pathways: involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide
  • N-(11-Dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of functional groups in 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22ClN3O6S2

Molecular Weight

488.0 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H22ClN3O6S2/c1-3-31(27,28)19-21-10-16(20)17(22-19)18(24)23(14-8-9-30(25,26)12-14)11-13-4-6-15(29-2)7-5-13/h4-7,10,14H,3,8-9,11-12H2,1-2H3

InChI Key

AAYYGKKBGVFCAO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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